(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a chiral compound that features a triazole ring, a benzyl group, and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Formation of the Secondary Alcohol: The final step involves the reduction of a ketone or aldehyde precursor to form the secondary alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the triazole ring can be hydrogenated under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Benzyl chloride, sodium azide, and copper catalysts for click reactions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of hydrogenated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its triazole ring is a common motif in many drugs due to its stability and ability to form hydrogen bonds.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The benzyl group and secondary alcohol also contribute to the compound’s overall activity by enhancing its binding affinity and solubility.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a phenyl group instead of a benzyl group.
(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a methyl group instead of a benzyl group.
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)butan-2-ol: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is unique due to its specific combination of a benzyl group, triazole ring, and secondary alcohol. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(2S)-1-(1-benzyltriazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C12H15N3O/c1-10(16)7-12-9-15(14-13-12)8-11-5-3-2-4-6-11/h2-6,9-10,16H,7-8H2,1H3/t10-/m0/s1 |
InChI Key |
YGJMOSPDNIYPQB-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CC1=CN(N=N1)CC2=CC=CC=C2)O |
Canonical SMILES |
CC(CC1=CN(N=N1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.